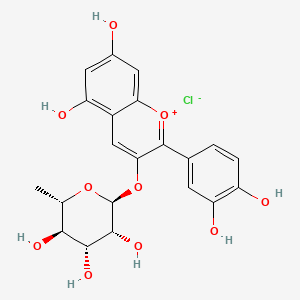

Cyanidin-3-o-rhamnoside chloride

Descripción general

Descripción

Cyanidin-3-O-rhamnoside chloride is a potent compound found in various fruits and vegetables. It exhibits antioxidant and anti-inflammatory properties, making it a potential treatment for chronic diseases such as cardiovascular disorders and cancer .

Molecular Structure Analysis

The molecular formula of Cyanidin-3-O-rhamnoside chloride is C21H21ClO10 . Its average mass is 433.385 Da and its monoisotopic mass is 433.112915 Da .Chemical Reactions Analysis

Cyanidin-3-O-rhamnoside chloride is an anthocyanin that exhibits antioxidant properties . It has been reported to exhibit anti-inflammatory properties and can interact with various biological molecules .Aplicaciones Científicas De Investigación

- Field : Pharmacology

- Application : Cyanidin-3-o-rhamnoside chloride is a type of anthocyanin that naturally occurs in blackcurrant and could also be isolated from various plant species. It exhibits antioxidant and anti-inflammatory properties .

- Methods & Procedures : While the specific experimental procedures aren’t detailed, these properties are typically determined through various in vitro and in vivo tests .

- Results & Outcomes : The compound has been reported to exhibit antioxidant and anti-inflammatory properties, but specific quantitative data or statistical analyses were not provided .

- Field : Nutritional Biochemistry

- Application : Cyanidin-3-rutinoside acts as a natural inhibitor of intestinal lipid digestion and absorption .

- Methods & Procedures : The inhibitory activity of Cyanidin-3-rutinoside against pancreatic lipase and cholesterol esterase was evaluated using enzymatic fluorometric and enzymatic colorimetric assays .

- Results & Outcomes : Cyanidin-3-rutinoside was found to be a mixed-type competitive inhibitor of pancreatic lipase with the IC50 value of 59.4 ± 1.41 μM. Furthermore, Cyanidin-3-rutinoside (0.125–1 mM) inhibited pancreatic cholesterol esterase about 5–18% .

- Field : Pharmacology

- Application : Cyanidin-3-glucoside (C3G), a member of the anthocyanin family of dietary polyphenols, has strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities against oxidative stress-related illnesses .

- Methods & Procedures : These properties are typically determined through various in vitro and in vivo studies .

- Results & Outcomes : The compound has been reported to exhibit these properties, but specific quantitative data or statistical analyses were not provided .

Antioxidant and Anti-inflammatory Properties

Inhibition of Intestinal Lipid Digestion and Absorption

Cardioprotective, Neuroprotective, and Anti-diabetic Activities

- Field : Neurology

- Application : Cyanidin 3-O-galactoside (Cy3Gal), a type of Cyanidin, has been gaining attention for its excellent ability to act as a cognitive enhancer .

- Methods & Procedures : The physiological actions of Cy3Gal are studied for a better assessment of its nutritional value .

- Results & Outcomes : While specific quantitative data or statistical analyses were not provided, the compound has shown potential in enhancing cognitive functions .

- Field : Gastroenterology and Cardiology

- Application : Cyanidin-3-O-glucoside (Cy3G) exhibits gastroprotective and anti-thrombotic properties .

- Methods & Procedures : These properties are typically determined through various in vitro and in vivo studies .

- Results & Outcomes : The compound has been reported to exhibit these properties, but specific quantitative data or statistical analyses were not provided .

- Field : Microbiology

- Application : Cyanidin-3-O-glucoside (Cy3G) exerts protection against Helicobacter pylori infection .

- Methods & Procedures : These properties are typically determined through various in vitro and in vivo studies .

- Results & Outcomes : The compound has been reported to exhibit these properties, but specific quantitative data or statistical analyses were not provided .

Cognitive Enhancer

Gastroprotective and Anti-thrombotic Properties

Protection Against Helicobacter Pylori Infection

- Field : Biochemistry

- Application : Cyanidin-3-O-glucoside (Cy3G) acts as a DNA-reactive species scavenger .

- Methods & Procedures : These properties are typically determined through various in vitro and in vivo studies .

- Results & Outcomes : The compound has been reported to exhibit these properties, but specific quantitative data or statistical analyses were not provided .

- Field : Oncology

- Application : Cyanidin-3-O-glucoside (Cy3G) exhibits chemo-preventive properties and acts as an epigenetic factor .

- Methods & Procedures : These properties are typically determined through various in vitro and in vivo studies .

- Results & Outcomes : The compound has been reported to exhibit these properties, but specific quantitative data or statistical analyses were not provided .

- Field : Gerontology

- Application : Cyanidin-3-O-glucoside (Cy3G) exerts protection against age-related diseases .

- Methods & Procedures : These properties are typically determined through various in vitro and in vivo studies .

- Results & Outcomes : The compound has been reported to exhibit these properties, but specific quantitative data or statistical analyses were not provided .

DNA-Reactive Species Scavenger

Chemo-preventive and Epigenetic Factor

Protection Against Age-Related Diseases

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10.ClH/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9;/h2-8,17-19,21,26-28H,1H3,(H3-,22,23,24,25);1H/t8-,17-,18+,19+,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZWDYRLDSHCLB-BMFPEYJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanidin-3-o-rhamnoside chloride | |

CAS RN |

38533-30-1 | |

| Record name | Cyanidin 3-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38533-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)

![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)

![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)